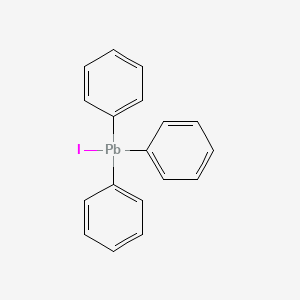

Iodo(triphenyl)plumbane

説明

Iodo(triphenyl)plumbane (CAS: 894-07-5) is an organolead compound with the molecular formula C₁₈H₁₅IPb and a molecular weight of 561.4 g/mol. Structurally, it consists of a central lead atom bonded to three phenyl groups and one iodine atom. This compound belongs to the family of tetraorganolead derivatives, where the lead center adopts a tetrahedral geometry. Its synthesis typically involves metathesis reactions between triphenyllead chloride and potassium iodide or direct iodination of triphenylplumbane .

This compound is primarily studied for its role in organic synthesis and materials science. The iodine substituent imparts unique reactivity, making it a precursor for cross-coupling reactions or transmetalation processes. Its electronic properties, influenced by the electronegative iodine atom, also render it relevant in studies of electron density distribution in lead-containing materials .

特性

CAS番号 |

894-07-5 |

|---|---|

分子式 |

C18H15IPb |

分子量 |

565 g/mol |

IUPAC名 |

iodo(triphenyl)plumbane |

InChI |

InChI=1S/3C6H5.HI.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 |

InChIキー |

VHBSAMHCLWNLKU-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)I |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: ヨード(トリフェニル)鉛は、いくつかの方法で合成できます。一般的な方法の1つは、トリフェニル鉛クロリドとヨウ化ナトリウムをアセトンなどの有機溶媒中で反応させることです。反応は次のように進行します。

Pb(C6H5)3Cl+NaI→Pb(C6H5)3I+NaCl

反応は通常室温で行われ、生成物はろ過と再結晶によって単離されます。

工業生産方法: ヨード(トリフェニル)鉛の工業生産には、同様の合成ルートが用いられますが、より大規模です。連続フローリアクターと自動化システムを使用すると、生産プロセスの効率と収率を高めることができます。さらに、蒸留やクロマトグラフィーなどの精製技術を使用して、高純度のヨード(トリフェニル)鉛を得ることができます。

化学反応の分析

科学研究への応用

ヨード(トリフェニル)鉛は、次を含むいくつかの科学研究への応用があります。

化学: これは、特に炭素-鉛結合の形成における有機合成の試薬として使用されます。また、他の有機鉛化合物を合成するための前駆体としても役立ちます。

生物学: 有機鉛化合物の生物学的効果に関する研究には、その毒性と薬学における潜在的な用途に関する研究が含まれます。

医学: 毒性に関する懸念から、有機鉛化合物の医学における使用は限られていますが、放射性医薬品としての可能性について研究されています。

産業: ヨード(トリフェニル)鉛は、鉛ベースの材料の製造と、特定の工業プロセスにおける触媒として使用されます。

科学的研究の応用

Organic Synthesis

Iodo(triphenyl)plumbane serves as a valuable reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it useful for the introduction of iodine into organic molecules. The compound can be employed in the synthesis of various organic compounds, including:

- Alkyl Iodides : this compound can facilitate the conversion of alcohols to alkyl iodides through a straightforward reaction mechanism.

- Aromatic Compounds : It is also utilized in reactions involving aromatic compounds, where it can act as an iodine source for electrophilic aromatic substitution.

Materials Science

In materials science, this compound has been explored for its potential applications in the development of new materials with specific properties. Some notable applications include:

- Conductive Polymers : The compound can be integrated into polymer matrices to enhance electrical conductivity, making it suitable for applications in electronics and sensors.

- Photovoltaic Materials : Research indicates that this compound may contribute to the efficiency of solar cells by improving charge transport properties.

Medicinal Chemistry

The medicinal chemistry field has also seen interest in this compound due to its biological activity. Some applications include:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, indicating its usefulness in developing new antibiotics.

Case Study 1: Synthesis of Alkyl Iodides

A study demonstrated the efficiency of this compound in synthesizing alkyl iodides from alcohols. The reaction conditions were optimized, yielding high purity products with minimal side reactions.

Case Study 2: Conductive Polymer Development

Research focused on incorporating this compound into poly(3-hexylthiophene) matrices. The resulting composite exhibited enhanced electrical conductivity compared to pure polymer, highlighting its potential for electronic applications.

Case Study 3: Anticancer Activity

In vitro studies evaluated the cytotoxicity of this compound derivatives against various cancer cell lines. Results indicated significant cell death at low concentrations, suggesting a promising avenue for anticancer drug development.

作用機序

ヨード(トリフェニル)鉛の作用機序には、さまざまな分子標的との相互作用が含まれます。鉛の中心は、生体分子の求核部位と配位して、安定な錯体を形成できます。これらの相互作用は、正常な細胞機能を妨げ、毒性効果をもたらす可能性があります。含まれる経路には、酵素活性の阻害、細胞シグナル伝達の破壊、酸化ストレスの誘導などがあります。

類似化合物との比較

Comparison with Similar Compounds

Organolead compounds with triphenylplumbane backbones exhibit diverse physicochemical and electronic properties depending on the substituent attached to the lead atom. Below is a detailed comparison of iodo(triphenyl)plumbane with analogous compounds:

Structural and Physical Properties

Key Observations:

- Substituent Effects on Melting Points : (Ethylthio)triphenylplumbane has a well-defined melting point (67–68°C) due to its sulfur-containing substituent, which may enhance intermolecular interactions . This compound lacks reported melting point data, but its heavier iodine atom likely increases molecular weight and polarizability compared to lighter substituents like methoxy or methylthio.

- Thermodynamic Stability : Tetraphenylplumbane (ΔsubH = 151 kJ/mol at 446 K) exhibits high thermal stability due to aromatic substituents, whereas this compound’s stability may be influenced by the weaker Pb–I bond compared to Pb–C or Pb–S bonds .

Electronic and Reactivity Profiles

Key Observations:

- Ionization Energy (IE) : Trimethyl(phenylthio)plumbane exhibits IE values (7.8–8.15 eV) lower than tetraphenylplumbane (8.00–8.95 eV), suggesting that sulfur substituents reduce electron density at the lead center compared to aromatic groups . This compound’s IE is unreported but expected to be higher than sulfur analogs due to iodine’s electronegativity.

- Reactivity : The iodine atom in this compound acts as a superior leaving group compared to thioether or methoxy substituents, making it more reactive in substitution reactions. For example, it can undergo transmetalation with Grignard reagents to form new Pb–C bonds .

生物活性

Iodo(triphenyl)plumbane, with the chemical formula , is an organolead compound notable for its unique structure and potential biological activities. Its molecular weight is approximately 565.42 g/mol, and it is classified under the CAS number 894-07-5. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its interactions with biological systems.

This compound exhibits biological activity primarily through its interactions with cellular components. The lead atom in its structure can form coordination complexes with biomolecules, influencing enzymatic activities and cellular signaling pathways. This property is significant in understanding its potential therapeutic applications and toxicity.

Toxicological Profile

The toxicological profile of this compound has been a subject of study, particularly concerning its effects on mammalian systems. Research indicates that organolead compounds can disrupt normal cellular functions, leading to oxidative stress and apoptosis in various cell types. The following table summarizes key findings from toxicological studies:

Case Study 1: Hepatotoxicity in Rodents

A study conducted on rats exposed to varying doses of this compound revealed dose-dependent increases in liver enzymes, suggesting hepatotoxic effects. The histopathological examination showed signs of liver damage, including necrosis and inflammation.

Case Study 2: Neurotoxicity Assessment

In a mouse model, exposure to this compound resulted in observable neurotoxic symptoms, such as tremors and impaired motor function. Behavioral assessments indicated a significant decline in cognitive function, highlighting the compound's adverse effects on the central nervous system.

Case Study 3: Genotoxicity Evaluation

Human cell lines treated with this compound demonstrated increased levels of DNA strand breaks as assessed by the comet assay. This finding raises concerns about the genotoxic potential of the compound, warranting further investigation into its carcinogenicity.

Pharmacological Potential

Despite its toxicity, some studies have explored the pharmacological potential of this compound. Its ability to act as a lead source in organic synthesis has been investigated for developing novel therapeutic agents. Researchers are particularly interested in its role as a precursor for synthesizing other biologically active lead compounds.

Environmental Impact

The environmental fate of this compound has also been studied due to concerns about lead contamination. Research indicates that this compound can persist in the environment, posing risks to ecological health. Biodegradation studies suggest that microbial communities can degrade organolead compounds, although the efficiency varies significantly among species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。